molecular formula C21H26N2O2 B14938110 N-heptyl-3-[(phenylcarbonyl)amino]benzamide

N-heptyl-3-[(phenylcarbonyl)amino]benzamide

Cat. No.: B14938110
M. Wt: 338.4 g/mol
InChI Key: LIEMBYOWJWHMJP-UHFFFAOYSA-N
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Description

3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE typically involves the following steps:

    Formation of Benzoylamine: Benzoyl chloride reacts with ammonia to form benzoylamine.

    Alkylation: The benzoylamine is then alkylated with heptyl bromide in the presence of a base such as potassium carbonate to form N-heptylbenzamide.

    Amidation: Finally, the N-heptylbenzamide undergoes amidation with benzoyl chloride to yield 3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE.

Industrial Production Methods

In an industrial setting, the production of 3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, while the heptyl chain can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-HEPTYLBENZAMIDE: Lacks the benzoylamino group, resulting in different chemical properties and biological activities.

    BENZOYLAMINO-BENZOIC ACID: Contains a carboxylic acid group instead of the heptyl chain, affecting its solubility and reactivity.

Uniqueness

3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE is unique due to its combination of a benzoylamino group and a heptyl chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

3-benzamido-N-heptylbenzamide

InChI

InChI=1S/C21H26N2O2/c1-2-3-4-5-9-15-22-20(24)18-13-10-14-19(16-18)23-21(25)17-11-7-6-8-12-17/h6-8,10-14,16H,2-5,9,15H2,1H3,(H,22,24)(H,23,25)

InChI Key

LIEMBYOWJWHMJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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